molecular formula C13H20N2 B15092403 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline

Cat. No.: B15092403
M. Wt: 204.31 g/mol
InChI Key: LKENAKXZTFNCLJ-UHFFFAOYSA-N
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Description

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropylmethyl group and a methyl group attached to the nitrogen atom, along with an ethyl linkage to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline typically involves multi-step organic reactions. One common method is the alkylation of aniline with 2-chloroethylamine, followed by the introduction of the cyclopropylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(Cyclopropylmethyl)(ethyl)amino]ethyl}aniline
  • 4-{2-[(Cyclopropylmethyl)(propyl)amino]ethyl}aniline
  • 4-{2-[(Cyclopropylmethyl)(butyl)amino]ethyl}aniline

Uniqueness

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-[2-[cyclopropylmethyl(methyl)amino]ethyl]aniline

InChI

InChI=1S/C13H20N2/c1-15(10-12-2-3-12)9-8-11-4-6-13(14)7-5-11/h4-7,12H,2-3,8-10,14H2,1H3

InChI Key

LKENAKXZTFNCLJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)N)CC2CC2

Origin of Product

United States

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